3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenylquinazolin-4(3H)-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one involves its interaction with biological macromolecules. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The nitro group plays a significant role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- **3-((4-Nitrobenzylidene)amino)-2-phenyl-4(3H)-quinazolinone
- (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-phenylmethanone derivatives
- 3-Amino-5-phenyl-1,3-thiazolidin-2-iminium bromide
Uniqueness
3-((4-Nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one is unique due to its specific structural features, such as the presence of both a nitro group and a Schiff base moiety
Properties
Molecular Formula |
C21H14N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H14N4O3/c26-21-18-8-4-5-9-19(18)23-20(16-6-2-1-3-7-16)24(21)22-14-15-10-12-17(13-11-15)25(27)28/h1-14H/b22-14+ |
InChI Key |
AVCBRLPBAJRNON-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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